Bellidifolin
Overview
Description
Bellidifolin is a member of the xanthone family that is bellidin substituted with a methyl group at O-3 . It is a natural product found particularly in Swertia chirata and Gentianella campestris . It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a hypoglycemic agent, and a metabolite .
Synthesis Analysis
Bellidifolin is an active xanthone component of Gentianella acuta (G. acuta) with a protective function for the heart . It was prepared as nano-micelles using polyethylene glycol 15-hydroxy stearate (Kolliphor HS15) as the carrier by a solvent-volatilization method .Molecular Structure Analysis
Bellidifolin has a molecular formula of C14H10O6 . Its molecular weight is 274.22 g/mol . The InChIKey of Bellidifolin is JDIORNFCMMYMLF-UHFFFAOYSA-N .Chemical Reactions Analysis
Bellidifolin, naringenin, apigenin, and coptisine were found to be the most effective agents for treating Alzheimer’s disease targeting AChE .Physical And Chemical Properties Analysis
Bellidifolin has a molecular weight of 274.22 g/mol . It is a yellowish powder that is insoluble in water .Scientific Research Applications
- Specific Scientific Field : Cardiology .
- Methods of Application or Experimental Procedures : In the research, Bellidifolin was used as the active pharmaceutical ingredient (API), and polyethylene glycol 15-hydroxy stearate (Kolliphor HS15) was used as the carrier to prepare Bellidifolin nano-micelles by a solvent-volatilization method .
- Results or Outcomes : According to an analysis by differential scanning calorimetry (DSC), Bellidifolin was successfully encapsulated in HS15 as Bellidifolin nano-micelles with a 90% encapsulation rate, and particle size was 12.60 ± 0.074 nm in the shape of a sphere and electric potential was −4.76 ± 4.47 mV with good stability and sustained release characteristics . In addition, compared with free drugs, these nano-micelles can increase cellular uptake capacity, inhibit the proliferation of human cardiac fibroblasts, and down-regulate the expression of Smad-2, α-SMA, Collagen I, and Collagen III proteins in myocardial cells to improve myocardial fibrosis .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,5,8-trihydroxy-3-methoxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c1-19-6-4-9(17)11-10(5-6)20-14-8(16)3-2-7(15)12(14)13(11)18/h2-5,15-17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIORNFCMMYMLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=CC(=C3C2=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182262 | |
Record name | Bellidifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bellidifolin | |
CAS RN |
2798-25-6 | |
Record name | Bellidifolin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2798-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bellidifolin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002798256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bellidifolin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bellidifolin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X522Q6XJR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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